
Cyanomethoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanomethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound is notable for its cyano group (-CN) and methoxy group (-OCH₃) attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethoxypyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced to facilitate the addition reaction.
Condensation Reaction: A deacidification agent is added to the resulting 1,3-dimethoxypropanediamidine hydrochloride, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for cyclization.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the mixture, which is then introduced to 2-chloro-4-amino-6-methoxypyrimidine for methoxylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for higher yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to minimize waste and improve scalability .
化学反应分析
Types of Reactions: Cyanomethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can react with nucleophiles such as ammonia and hydroxylamine to form amidine and amidoxime, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary based on the desired outcome.
Cyclization: Under certain conditions, this compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Ammonia and Hydroxylamine: Used for nucleophilic substitution reactions.
Lewis Acids: Employed in cyclization reactions to facilitate ring closure.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions, respectively.
Major Products Formed:
Amidine and Amidoxime: Formed from nucleophilic substitution reactions.
Cyclized Heterocycles: Resulting from cyclization reactions.
科学研究应用
Cyanomethoxypyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of cyanomethoxypyrimidine involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Cyanomethylpyrimidine: Similar in structure but with a different functional group arrangement.
Methoxypyrimidine: Lacks the cyano group but shares the methoxy group.
Methylthiopyrimidine: Contains a methylthio group instead of a methoxy group.
Uniqueness: Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
2-pyrimidin-2-yloxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCHHGNCVIJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
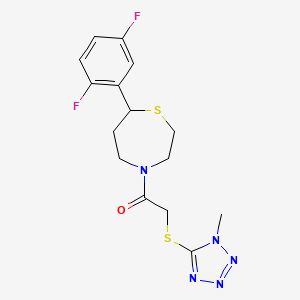
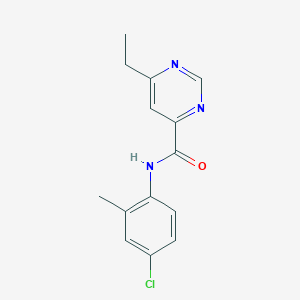
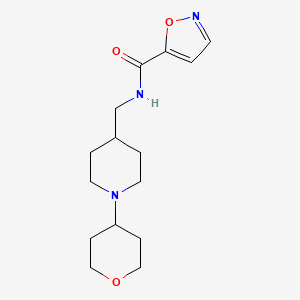
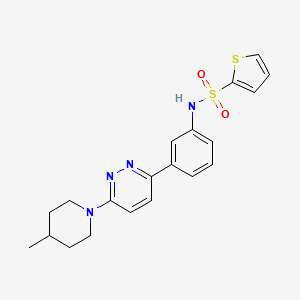
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)
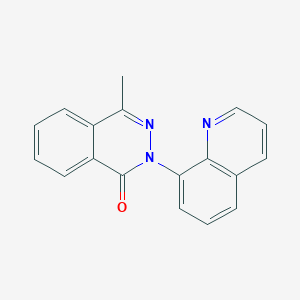
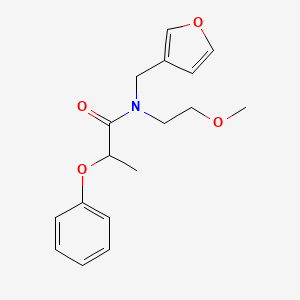
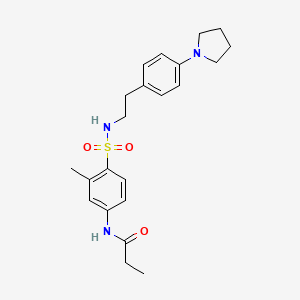
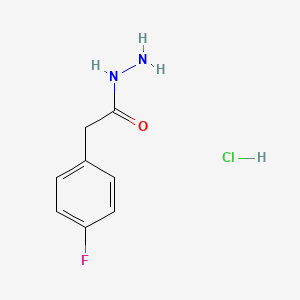
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)
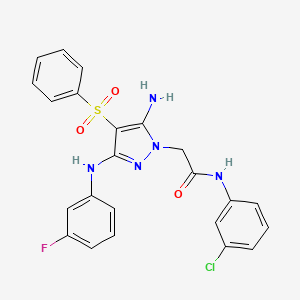
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)
